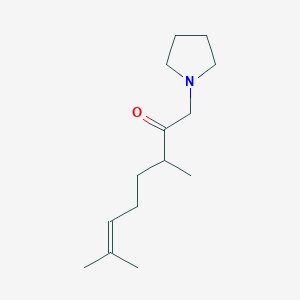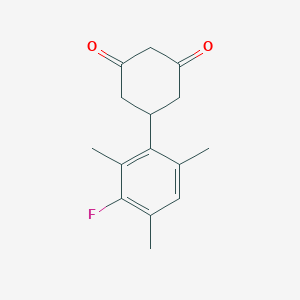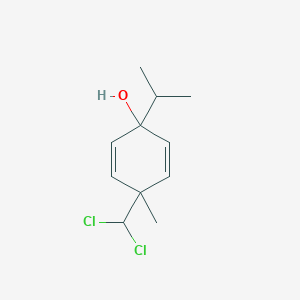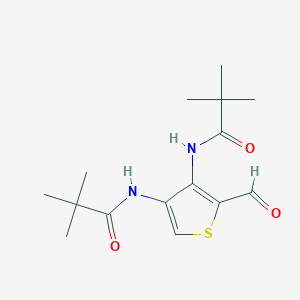
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one is an organic compound that features a pyrrolidine ring attached to an octenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one typically involves the reaction of 3,7-dimethyl-6-octen-2-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
類似化合物との比較
Similar Compounds
- 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine
- 1,3-Dimethyl-pyrrolidin-2-one
Uniqueness
3,7-Dimethyl-1-(pyrrolidin-1-YL)oct-6-EN-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its octenone backbone and pyrrolidine ring combination make it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
89434-22-0 |
|---|---|
分子式 |
C14H25NO |
分子量 |
223.35 g/mol |
IUPAC名 |
3,7-dimethyl-1-pyrrolidin-1-yloct-6-en-2-one |
InChI |
InChI=1S/C14H25NO/c1-12(2)7-6-8-13(3)14(16)11-15-9-4-5-10-15/h7,13H,4-6,8-11H2,1-3H3 |
InChIキー |
WQSPQHZMWIUSDF-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C(C)C)C(=O)CN1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)

![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)

![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)





silane](/img/structure/B14389498.png)
